methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
CAS No.: 1067658-29-0
Cat. No.: VC7805856
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1067658-29-0 |
|---|---|
| Molecular Formula | C10H7ClFNO2 |
| Molecular Weight | 227.62 |
| IUPAC Name | methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3 |
| Standard InChI Key | XDQKXGXEXMQZGB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F |
| Canonical SMILES | COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is C₁₀H₇ClFNO₂, with a molecular weight of 227.62 g/mol. The indole core consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents are positioned as follows:
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Methyl ester (-COOCH₃) at the 2-position of the indole ring.
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Chlorine atom (-Cl) at the 6-position.
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Fluorine atom (-F) at the 5-position.
This substitution pattern is critical for the compound’s reactivity and interaction with biological targets. The IUPAC name, methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, reflects these positions unambiguously.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClFNO₂ |
| Molecular Weight | 227.62 g/mol |
| CAS Number | 1067658-29-0 |
| InChI Key | XDQKXGXEXMQZGB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F |
| Topological Polar Surface Area | 42.1 Ų |
| LogP (Partition Coefficient) | 2.75 |
The LogP value of 2.75 indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications. The polar surface area (42.1 Ų) aligns with typical values for orally bioavailable drugs .
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate typically involves a multi-step sequence:
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Indole Core Formation: The Fischer indole synthesis or Madelung cyclization is employed to construct the indole scaffold. For example, cyclohexanone derivatives may undergo condensation with phenylhydrazines under acidic conditions to yield the indole backbone.
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Halogenation: Sequential electrophilic substitution reactions introduce chlorine and fluorine atoms at the 6- and 5-positions, respectively. Chlorination is often achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, while fluorination may involve Balz-Schiemann or halogen exchange reactions.
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Esterification: The carboxylic acid at the 2-position is converted to a methyl ester via treatment with methanol in the presence of a catalytic acid, such as sulfuric acid.
Optimization Considerations
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Temperature: Reactions are typically conducted at 60–80°C to balance reaction kinetics and minimize side reactions like decarboxylation.
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Solvents: Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance electrophilic substitution rates by stabilizing transition states.
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Catalysts: Lewis acids like aluminum chloride (AlCl₃) facilitate halogenation by generating reactive electrophiles.
Biological Activities and Mechanisms
Antimicrobial Properties
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli have shown minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, comparable to first-line antibiotics like ampicillin. The chlorine and fluorine substituents enhance membrane penetration by increasing lipophilicity, while the indole core disrupts bacterial cell wall synthesis through inhibition of penicillin-binding proteins (PBPs).
Antiviral Applications
The compound’s derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. Modifications to the indole scaffold improve binding affinity to the reverse transcriptase enzyme, with Ki values as low as 12 nM reported for optimized analogs. Fluorine’s electronegativity plays a key role in forming hydrogen bonds with Lys101 and Glu138 residues in the enzyme’s active site.
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies reveal that:
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The 6-chloro substituent enhances metabolic stability by resisting oxidative dehalogenation in hepatic microsomes.
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The 5-fluoro group improves target selectivity by reducing off-target interactions with adenosine receptors.
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Methyl ester at the 2-position serves as a prodrug moiety, undergoing hydrolysis in vivo to the active carboxylic acid.
Table 2: Comparative Bioactivity of Indole Derivatives
| Compound | IC₅₀ (Cancer Cells) | MIC (S. aureus) | HIV-1 RT Ki |
|---|---|---|---|
| Methyl 6-Cl-5-F-indole-2-COOCH₃ | 2.5 µM | 16 µg/mL | 45 nM |
| Methyl 5-Cl-indole-2-COOCH₃ | 8.7 µM | 64 µg/mL | 220 nM |
| Methyl 6-F-indole-2-COOCH₃ | 12.1 µM | 128 µg/mL | 310 nM |
Industrial and Research Implications
Scalable Synthesis
Industrial production employs continuous flow reactors to achieve gram-scale synthesis with >90% yield. Purification via simulated moving bed (SMB) chromatography ensures >99% purity, meeting pharmaceutical standards.
Patent Landscape
Over 15 patents filed between 2020–2025 highlight derivatives of this compound for use in:
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Oncology: Combination therapies with checkpoint inhibitors (e.g., Keytruda®).
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Infectious Diseases: Co-administration with antiretrovirals like tenofovir.
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) functionalized with folate ligands could enhance tumor-specific uptake, reducing systemic toxicity.
Computational Modeling
Molecular dynamics simulations predict that replacing the methyl ester with a tert-butyl group could improve binding to the HIV-1 reverse transcriptase hydrophobic pocket.
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